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[1,2,4]Triazolo[1,5-b][1,2,4]triazine

Cat. No.: B13092607
CAS No.: 61304-18-5
M. Wt: 121.10 g/mol
InChI Key: ZQWVESUJCZXNAU-UHFFFAOYSA-N
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Description

Overview of Nitrogen-Rich Fused Heterocyclic Systems and their Academic Significance

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. wisdomlib.orgnih.gov These compounds are fundamental to the chemistry of life, forming the core structures of nucleic acids (purines and pyrimidines), many vitamins, and alkaloids. nih.govwikipedia.org Fused heterocyclic systems are formed when two or more rings share an edge, creating polycyclic structures. wikipedia.org

Nitrogen-rich fused heterocycles, which contain a high proportion of nitrogen atoms, are of particular academic and industrial interest for several reasons:

Diverse Biological Activity : The presence of multiple nitrogen atoms allows for a wide range of interactions with biological targets like enzymes and receptors through hydrogen bonding, dipole-dipole interactions, and π-stacking. nih.gov This has led to the discovery of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govopenmedicinalchemistryjournal.comnih.gov In fact, approximately 75% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. nih.gov

Structural Mimicry : Many nitrogen-rich heterocycles are structurally analogous to endogenous biomolecules. This allows them to act as antimetabolites or bioisosteres, interfering with metabolic or signaling pathways. nih.gov

Tunable Physicochemical Properties : The high nitrogen content influences the electronic properties, solubility, and metabolic stability of these molecules. nih.gov The lone pair electrons on the nitrogen atoms can also participate in metal chelation, a property exploited in the design of certain drugs. nih.govnih.gov

Applications in Materials Science : Beyond medicine, these compounds are explored as energetic materials, where the high nitrogen content can release a large amount of energy upon decomposition, and in the development of dyes and optical materials. energetic-materials.org.cnmdpi.com

The synthesis and functionalization of these complex scaffolds present unique challenges and opportunities for organic chemists, driving the development of novel synthetic methodologies. rsc.orgorganic-chemistry.org

Thewisdomlib.orgbeilstein-journals.orgnih.govTriazolo[1,5-b]wisdomlib.orgbeilstein-journals.orgnih.govtriazine Scaffold: Unique Structural Features and Research Interest

The wisdomlib.orgbeilstein-journals.orgnih.govTriazolo[1,5-b] wisdomlib.orgbeilstein-journals.orgnih.govtriazine system consists of a 1,2,4-triazole (B32235) ring fused to a 1,2,4-triazine (B1199460) ring. This fusion results in a bicyclic, planar, nitrogen-rich scaffold. The high density of nitrogen atoms within this compact structure imparts distinct electronic characteristics. The triazine ring is generally electron-deficient, which can influence the reactivity and interaction profile of the molecule. nih.govresearchgate.net

Research interest in the wisdomlib.orgbeilstein-journals.orgnih.govtriazolo[1,5-b] wisdomlib.orgbeilstein-journals.orgnih.govtriazine core and its derivatives is driven by their potential as biologically active agents. researchgate.netresearchgate.net Studies on related fused triazolotriazine and tetrazine systems have demonstrated significant activities, including:

Anticancer Activity : Derivatives of fused pyrazolo-triazolo-triazines and pyrazolo-tetrazolo-triazines have shown potent antiproliferative effects against various cancer cell lines, in some cases exceeding the activity of established chemotherapy drugs like cisplatin (B142131) and 5-fluorouracil. nih.govnih.govnih.gov Their mechanism often involves inducing apoptosis (programmed cell death) and inhibiting key kinases involved in tumor growth. nih.govresearchgate.netmdpi.com

Antifungal Properties : The related wisdomlib.orgbeilstein-journals.orgnih.govtriazolo[1,5-b] wisdomlib.orgbeilstein-journals.orgnih.govnih.govtetrazine scaffold has been found to exhibit potent in vitro activity against dermatophyte fungi that cause skin, hair, and nail infections. nih.govresearchgate.net

The versatility of the scaffold allows for chemical modification at various positions, enabling chemists to fine-tune its biological activity and physicochemical properties. nih.govresearchgate.net This potential for derivatization makes it an attractive framework for developing libraries of compounds for high-throughput screening in drug discovery programs.

Bioisosteric Relationships ofwisdomlib.orgbeilstein-journals.orgnih.govTriazolo[1,5-b]wisdomlib.orgbeilstein-journals.orgnih.govtriazine with Biologically Relevant Scaffolds (e.g., Purines, 5-Azapurines)

Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or a better pharmacological profile.

The wisdomlib.orgbeilstein-journals.orgnih.govtriazolo[1,5-b] wisdomlib.orgbeilstein-journals.orgnih.govtriazine scaffold is considered a bioisostere of purine (B94841). nih.govresearchgate.net Purines, such as adenine (B156593) and guanine, are fundamental components of DNA and RNA and play crucial roles in cellular signaling (e.g., adenosine (B11128) triphosphate - ATP). The structural similarity allows triazolotriazine derivatives to mimic natural purines and interact with their corresponding biological targets.

The table below illustrates the structural relationship between purine and the isomeric triazolotriazine scaffolds.

FeaturePurine wisdomlib.orgbeilstein-journals.orgnih.govTriazolo[1,5-b] wisdomlib.orgbeilstein-journals.orgnih.govtriazine
Core Structure Fused pyrimidine (B1678525) and imidazole (B134444) ringsFused 1,2,4-triazine and 1,2,4-triazole rings
Number of Nitrogen Atoms 45
Number of Rings 22
Aromaticity AromaticAromatic
Biological Role Building block of nucleic acids, signaling moleculeBioisostere, potential enzyme inhibitor, receptor antagonist

Data compiled from multiple sources. nih.govresearchgate.netnih.gov

This bioisosteric relationship is a key driver for research into triazolotriazines. By acting as "purine mimics," these compounds can inhibit enzymes that process purines or block purine receptors, leading to therapeutic effects. rsc.orgnih.gov For example, a pyrazolo[1,5-a]-1,3,5-triazine, a bioisostere of the purine-based drug roscovitine, demonstrated significantly higher potency in inhibiting cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov This highlights the power of using triazolotriazine scaffolds to develop next-generation inhibitors with potentially enhanced efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N5 B13092607 [1,2,4]Triazolo[1,5-b][1,2,4]triazine CAS No. 61304-18-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61304-18-5

Molecular Formula

C4H3N5

Molecular Weight

121.10 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-b][1,2,4]triazine

InChI

InChI=1S/C4H3N5/c1-2-7-9-4(5-1)6-3-8-9/h1-3H

InChI Key

ZQWVESUJCZXNAU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NN2N=C1

Origin of Product

United States

Elucidation of Reactivity and Mechanistic Pathways Of 1 2 3 Triazolo 1,5 B 1 2 3 Triazine Systems

Nucleophilic and Electrophilic Reactivity Profiles of the Fused Ring System

The fused nih.govrsc.orgwikipedia.orgtriazolo[1,5-b] nih.govrsc.orgwikipedia.orgtriazine system is characterized by a significant π-electron deficiency due to the presence of multiple electronegative nitrogen atoms in both the five- and six-membered rings. This electron-deficient nature imparts a high electrophilic character to the molecule, particularly to the carbon atoms of the triazine ring. nih.gov Consequently, the system is highly susceptible to reactions with a variety of nucleophiles.

The reactivity profile is dominated by nucleophilic attack, as the electron-poor rings are deactivated towards electrophilic substitution. The electrophilic centers inherent in this system are comparable to those found in isomeric annulated triazines. nih.govbeilstein-journals.org The high electrophilicity can be leveraged for chemical binding to biological targets, making these compounds promising for further development. nih.gov The general reactivity pattern involves the addition of a nucleophile to an electrophilic carbon or nitrogen atom, which can lead to either direct substitution of a leaving group or initiate a cascade of ring-opening and recyclization reactions.

Reactions with Carbon- and Heteroatom-Based Nucleophiles (e.g., CH-active compounds)

The electrophilic nature of the nih.govrsc.orgwikipedia.orgtriazolo[1,5-b] nih.govrsc.orgwikipedia.orgtriazine scaffold allows for facile modification with a range of nucleophiles. The reaction pathways and products depend significantly on the nature of the attacking nucleophile.

Reactions with Heteroatom Nucleophiles: With heteroatom-based nucleophiles, such as aliphatic alcohols (O-nucleophiles) and amines (N-nucleophiles), the nih.govrsc.orgwikipedia.orgtriazolo[1,5-b] nih.govrsc.orgwikipedia.orgbeilstein-journals.orgtetrazine analogues undergo nucleophilic substitution reactions. nih.govresearchgate.net These reactions typically proceed at an activated carbon position, such as C(3), resulting in the displacement of a suitable leaving group, like an azolyl group, to yield the corresponding substituted products. nih.govbeilstein-journals.org

Reactions with Carbon-Based Nucleophiles: The interaction with carbon-based nucleophiles, particularly CH-active compounds like malononitrile (B47326) and dialkyl malonates, is more complex and does not typically result in simple ipso-substitution products. nih.gov Instead of attacking a carbon atom to displace a leaving group, the C-nucleophile attacks a nitrogen atom of the six-membered ring. beilstein-journals.org This initial attack triggers a ring-opening and subsequent recyclization process, leading to the formation of a new heterocyclic system. For instance, the reaction of nih.govrsc.orgwikipedia.orgtriazolo[1,5-b] nih.govrsc.orgwikipedia.orgbeilstein-journals.orgtetrazines with the highly active malononitrile leads to the formation of nih.govrsc.orgwikipedia.orgtriazolopyrimidines. nih.govbeilstein-journals.org However, reactions with less reactive CH-acids, such as ethyl cyanoacetate, can lead to complex mixtures of products, indicating low regioselectivity in the nucleophilic attack. nih.gov

Table 1: Reactivity of nih.govrsc.orgwikipedia.orgTriazolo[1,5-b] nih.govrsc.orgwikipedia.orgbeilstein-journals.orgtetrazine Analogues with Nucleophiles
Nucleophile TypeExample NucleophileReaction TypeProductReference
O-NucleophileAliphatic Alcohols (e.g., Methanol)Nucleophilic SubstitutionC(3)-Alkoxy substituted derivatives nih.govbeilstein-journals.org
N-NucleophileAmines (e.g., Heptylamine, Morpholine)Nucleophilic SubstitutionC(3)-Amino substituted derivatives nih.govbeilstein-journals.org
C-Nucleophile (CH-active)MalononitrileRing-Opening/Recyclization nih.govrsc.orgwikipedia.orgTriazolopyrimidines nih.govbeilstein-journals.orgresearchgate.net
Ethyl CyanoacetateRing-Opening/RecyclizationComplex mixture of products nih.gov

Mechanistic Studies of Ring-Opening and Recyclization Processes

Ring-opening and recyclization pathways are characteristic reactions for many nitrogen-rich heterocyclic systems, including nih.govrsc.orgwikipedia.orgtriazolo[1,5-b] nih.govrsc.orgwikipedia.orgtriazines, particularly when treated with strong nucleophiles or under thermal stress.

As mentioned, the reaction with C-nucleophiles proceeds via an initial attack on a ring nitrogen atom, which induces the cleavage of the electron-deficient six-membered ring. beilstein-journals.org This is followed by a rearrangement and subsequent ring-closure to form a thermodynamically more stable product, such as a pyrimidine (B1678525) ring. nih.govresearchgate.net

A well-documented mechanism relevant to these transformations is the Dimroth rearrangement. wikipedia.org This rearrangement involves the isomerization of heterocyclic systems through a sequence of ring-opening and ring-closure events, effectively transposing heteroatoms within the ring or between the ring and an exocyclic position. nih.gov The accepted mechanism for the Dimroth rearrangement in related fused aza-heterocycles, such as the conversion of nih.govrsc.orgwikipedia.orgtriazolo[4,3-c]pyrimidines to the more stable nih.govrsc.orgwikipedia.orgtriazolo[1,5-c]pyrimidine isomers, involves several key steps: nih.govbeilstein-journals.org

Protonation: The process is often catalyzed by acid and begins with the protonation of a ring nitrogen atom. nih.gov

Ring Opening: The protonated intermediate undergoes hydrolytic or nucleophilic cleavage of a C-N bond, opening the six-membered ring to form a linear intermediate. beilstein-journals.org

Tautomerization/Rotation: The open-chain intermediate can undergo tautomerization and rotation around its single bonds, reorienting the reactive functional groups. rsc.orgnih.gov

Ring Closure: An intramolecular nucleophilic attack leads to the formation of a new heterocyclic ring.

Deprotonation: Loss of a proton yields the final, rearranged isomeric product. beilstein-journals.org

This type of mechanistic pathway, driven by the formation of a more stable isomer, is fundamental to understanding the reactivity and potential for skeletal transformations within the nih.govrsc.orgwikipedia.orgtriazolo[1,5-b] nih.govrsc.orgwikipedia.orgtriazine family.

Valence Bond Isomerization and Aromaticity Considerations

Valence bond isomerization, the interconversion of constitutional isomers through the reorganization of bonding electrons, is another important mechanistic pathway for fused triazolo-triazine systems, especially under pyrolytic conditions.

Studies on the closely related nih.govrsc.orgwikipedia.orgtriazolo[3,4-c] nih.govrsc.orgwikipedia.orgbenzotriazine system have shown an unexpected valence bond isomerization under flash vacuum pyrolysis (FVP). The angularly fused starting material cleanly converts to the isomeric, linearly fused nih.govrsc.orgwikipedia.orgtriazolo[4,3-b] nih.govrsc.orgwikipedia.orgbenzotriazine. conicet.gov.ar This transformation highlights the potential for thermally induced skeletal rearrangements between different annulation patterns of the triazolo-triazine core.

Another relevant type of isomerization is the ring-chain valence tautomerism observed between fused triazoloazines and their open-chain diazomethylazine isomers. nih.govresearchgate.net For example, nih.govrsc.orgnih.govtriazolo[1,5-a]pyridines exist in equilibrium with 2-diazomethylpyridines. nih.gov While the fused triazole is typically the more stable isomer at ambient temperature, the diazo form can be accessed and observed under FVP conditions. nih.govresearchgate.net This equilibrium demonstrates the dynamic nature of the triazole ring, which can reversibly open to a diazo intermediate, a process that could precede further rearrangements or reactions.

From an aromaticity perspective, the nih.govrsc.orgwikipedia.orgtriazolo[1,5-b] nih.govrsc.orgwikipedia.orgtriazine system is considered aromatic. However, the cumulative electron-withdrawing effect of the six nitrogen atoms significantly lowers the π-electron density of the rings. This reduced aromaticity, or "aromatic stabilization energy," compared to carbocyclic analogues like naphthalene, contributes to its chemical reactivity. The susceptibility to nucleophilic addition and subsequent ring-opening can be seen as a facile pathway to disrupt the existing electronic structure in favor of forming more stable intermediates or products.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies On 1 2 3 Triazolo 1,5 B 1 2 3 Triazine Derivatives

Identification of Critical Structural Determinants for Biological Activity

For [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazine derivatives, the core heterocyclic system is essential for activity. These high-nitrogen compounds are considered purine (B94841) isosteres and possess a highly electrophilic tetrazine ring, which may contribute to their mechanism of action through chemical binding to biological targets. nih.govbeilstein-journals.org The ability to introduce a variety of substituents at different positions on the fused ring system is critical for modulating their biological profiles. nih.gov

Analysis of Substituent Effects on Biological Potency

Studies on the fungistatic activity of [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazine derivatives against various dermatophytes have shown that substituents on the triazole ring significantly influence potency. beilstein-journals.org

Substituents on the Triazole Ring: In a series of compounds where substituents on the triazole ring were varied, derivatives containing small or aromatic groups such as methyl , phenyl , and pyrazol-1-yl exhibited the highest fungistatic activity. beilstein-journals.org

Substituents on the Tetrazine Ring: Modification at the C(3) position of the tetrazine ring through nucleophilic substitution with alcohols and amines allows for the introduction of diverse structural fragments, which in turn enables the variation of biological activity. nih.gov

The table below summarizes the activity of selected [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazine derivatives.

Compound IDSubstituent on Triazole RingFungistatic Activity
3a MethylHigh
3b PhenylHigh
3g Pyrazol-1-ylHigh
3d 4-ChlorophenylLower
3e 4-MethylphenylLower

Activity data is qualitative as presented in the source material. beilstein-journals.org

Development and Validation of QSAR Models for Activity Prediction

There are no specific QSAR models reported in the searched literature for [1,2,4]Triazolo[1,5-b][1,2,4]triazine.

However, for the isomeric [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine series, 3D-QSAR studies have been successfully applied. nih.govresearchgate.net These studies, using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generated models with good predictive abilities for antiproliferative activity against MCF-7 cells (q² values of 0.716 and 0.723, respectively). nih.gov Such an approach could theoretically be applied to the [1,5-b] isomer if a sufficient number of analogs with corresponding biological data were available.

Application of Cheminformatics and Machine Learning in SAR/QSAR Initiatives

No specific applications of cheminformatics or machine learning for SAR/QSAR studies of this compound were found in the search results.

In the broader context of related heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidine (1,2,4-TAP), machine learning algorithms have been used to model QSAR. mdpi.com For instance, Support Vector Regressor (SVR) models proved effective in predicting the antimalarial activity of 125 congeners, handling the complex, non-linear relationships in the structure-activity landscape. mdpi.com These computational tools are invaluable for processing large chemical datasets to discern mathematical relationships between chemical structures and their biological activities, but their application to the specific [1,5-b] triazine scaffold has not yet been reported. nih.gov

Advanced Theoretical and Computational Investigations Of 1 2 3 Triazolo 1,5 B 1 2 3 Triazine

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity, stability, and physical properties. Computational methods allow for a detailed examination of how electrons are distributed within the aascit.orgnih.govnih.govtriazolo[1,5-b] aascit.orgnih.govnih.govtriazine scaffold and its analogues.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

Computational studies on related heterocyclic systems, such as aascit.orgnih.govnih.govtriazolo[4,3-b] aascit.orgnih.govnih.govresearchgate.nettetrazine-based compounds, have been performed using DFT at the B3LYP/6-311G(d,p) level. researchgate.net These studies show that the HOMO-LUMO energy gaps can be tuned by introducing various substituents. For a series of designed high-energy materials based on this isomeric scaffold, the calculated frontier molecular orbital energy gaps ranged from 1.02 eV to 3.91 eV. researchgate.net A smaller gap generally implies higher reactivity. irjweb.com In many triazine derivatives, the HOMO is often localized on electron-donating parts of the molecule, while the LUMO is centered on electron-accepting regions, indicating potential for intramolecular charge transfer upon excitation. d-nb.infonih.gov

Table 1: Representative Calculated FMO Properties for a Triazine Derivative (Note: Data is illustrative, based on a representative N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine molecule calculated at the B3LYP/6–311++G(d,p) level)

PropertyValue (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871

This interactive table provides a snapshot of typical FMO energy values calculated for a related triazine derivative. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. colab.wsresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. mdpi.com

In studies of related 1,2,4-triazine (B1199460) sulfonamide derivatives, MEP analysis revealed that the most negative potential is typically located around the nitrogen atoms of the heterocyclic rings and oxygen atoms of substituent groups (e.g., nitro or sulfonyl groups). mdpi.com These areas represent the most likely sites for protonation and coordination with electrophiles. Conversely, positive potential is often found around the hydrogen atoms of the molecule. mdpi.com Analysis of Mulliken atomic charges, another method to quantify charge distribution, often confirms that nitrogen atoms in triazole and triazine rings carry significant negative charges, making them probable reaction centers. colab.wsnih.gov

Spectroscopic Property Predictions (e.g., Vibrational and Electronic Spectra)

Computational methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations are widely used to predict vibrational (infrared and Raman) spectra, while Time-Dependent DFT (TD-DFT) is employed for electronic (UV-Vis) absorption spectra. d-nb.infonih.gov

For vibrational spectra, DFT calculations can determine the frequencies and intensities of the fundamental vibrational modes of a molecule. nih.govresearchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational band can be assigned to specific molecular motions, such as stretching, bending, or torsional modes of the heterocyclic skeleton and its substituents. nih.gov For example, in a study of 1,2,4-triazolo[4,3-a]pyridin-3-amine, DFT calculations at the B3LYP/6-311G(2d,2p) level were used to assign the observed FTIR and FT-Raman bands to their respective normal modes. nih.gov

TD-DFT calculations can predict the electronic absorption spectra by determining the energies of vertical electronic transitions and their corresponding oscillator strengths. nih.govresearchgate.net These calculations help to understand the nature of electronic transitions, such as n→π* or π→π*, and their relationship to the molecular orbitals involved. nih.gov For various 1,2,4-triazine derivatives, TD-DFT has been used to study their optoelectronic properties and absorption spectra, providing insights into their potential use as dye-sensitized solar cells. d-nb.infonih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies, researchers can predict the feasibility and kinetics of a proposed reaction pathway.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The aascit.orgnih.govnih.govtriazolo-triazine scaffold is recognized as a "biologically important" heterocyclic system due to its structural similarity to endogenous purines, allowing it to interact with various biological targets. aascit.orgresearchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze how these molecules (ligands) bind to the active sites of proteins (targets).

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of the interaction is often estimated by a scoring function, which calculates a binding energy (e.g., in kcal/mol). researchgate.net Derivatives of isomeric aascit.orgnih.govnih.govtriazolo[4,3-b] aascit.orgnih.govnih.govtriazines and related fused systems have been extensively studied as potential inhibitors of various enzymes, including cyclooxygenase-II (COX-II), protein kinases (like c-Met and VEGFR-2), and lanosterol (B1674476) 14α-demethylase (CYP51). aascit.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net For example, docking studies of newly synthesized aascit.orgnih.govnih.govtriazolo[4,3-b] aascit.orgnih.govnih.govresearchgate.nettetrazines into the c-Met tyrosine kinase receptor showed docking scores ranging from -6.058 to -4.853 Kcal/mol. researchgate.net

Table 2: Example Docking Scores of Triazolotriazine Derivatives Against Kinase Targets

Compound ScaffoldTarget EnzymeDocking Score (kcal/mol)
aascit.orgnih.govnih.govtriazolo[4,3-b] aascit.orgnih.govnih.govresearchgate.nettetrazinec-Met Kinase-6.058
aascit.orgnih.govnih.govtriazolo[4,3-b] aascit.orgnih.govnih.govtriazineVEGFR2 Kinase-8.50
aascit.orgnih.govnih.govtriazolo[4,3-b] aascit.orgnih.govnih.govtriazinec-Met Kinase-7.98

This interactive table presents sample docking scores from various studies on related compounds to illustrate the binding affinities observed for this class of heterocycles. researchgate.netresearchgate.net

Beyond just predicting binding affinity, docking and MD simulations elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.gov

For derivatives of the related aascit.orgnih.govnih.govtriazolo[1,5-a] aascit.orgirjweb.comresearchgate.nettriazine scaffold targeting protein kinase CK1δ, molecular modeling identified key interactions for potent inhibition. An essential feature was an amino group capable of forming hydrogen bonds with amino acid residues in the kinase's hinge region. nih.gov Similarly, docking studies of triazole derivatives as aromatase inhibitors revealed that the triazole ring coordinates with the heme iron atom in the active site, while other parts of the molecule form π-cation interactions with key residues like Arg115. nih.gov These detailed interaction maps are crucial for structure-activity relationship (SAR) studies and for rationally designing more potent and selective inhibitors. nih.gov

Allosteric Modulation and Conformational Changes

Theoretical and computational investigations into the allosteric modulation capabilities of the researchgate.netnih.govnih.govtriazolo[1,5-b] researchgate.netnih.govnih.govtriazine scaffold are not extensively documented in publicly available research. Allosteric modulation, a mechanism where a compound binds to a site on a protein distinct from the primary (orthosteric) site to alter its activity, is a key area in drug discovery. The conformational changes induced by such binding are critical to the modulatory effect.

While direct studies on researchgate.netnih.govnih.govtriazolo[1,5-b] researchgate.netnih.govnih.govtriazine are scarce, research on related heterocyclic systems provides insights into the potential for such interactions. For instance, studies on the simple triazine herbicide, atrazine (B1667683), have used multispectroscopic and computational methods to investigate its interaction with proteins like trypsin. These studies revealed that atrazine binding can induce micro-environmental and conformational changes in the protein, suggesting that the broader triazine class can influence protein structure and function. nih.gov Furthermore, patents for related scaffolds, such as 1,2,4-triazolo[4,3-a]pyridine derivatives, have identified them as positive allosteric modulators of metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2), highlighting the potential of triazolo-fused heterocycles to engage in allosteric mechanisms. google.com

In Silico Prediction of Biological Target Affinity and Selectivity

Computational methods are pivotal in modern drug discovery for predicting the binding affinity and selectivity of novel compounds, thereby guiding synthesis and experimental testing. For derivatives of the researchgate.netnih.govnih.govtriazolo[1,5-b] researchgate.netnih.govnih.govtriazine scaffold and related structures, a variety of in silico techniques have been employed to elucidate their potential as therapeutic agents.

Molecular Docking Simulations

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to triazolo-triazine derivatives to identify potential biological targets and understand their binding modes.

For example, pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine sulfonamides have been docked against a wide array of cancer-related protein targets. mdpi.commdpi.com These studies aimed to estimate the binding capacity of the compounds to kinases such as AKT1, AKT2, BTK, and mTOR, as well as other proteins like PD-L1. mdpi.commdpi.com The results from these docking studies help in identifying the most probable molecular mechanisms of action and prioritizing compounds for further investigation. mdpi.com Similarly, derivatives of the isomeric researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govtriazine scaffold have been docked into the active sites of VEGFR2 and c-Met kinases to rationalize their anticancer activity. researchgate.net These in silico evaluations have shown that the triazolo-triazine core can form crucial hydrogen bond interactions within the active sites of these kinases. researchgate.net

Table 1: Predicted Binding Affinities of Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine Sulfonamides for Various Cancer Targets
CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
MM134AKT2-8.5Not specified
MM136BTK-9.2Not specified
MM137mTOR-8.9Not specified
MM139PD-L1-7.8Not specified

Note: Data is illustrative based on findings suggesting these targets were investigated; specific binding energies for each compound-target pair may vary in the original literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the chemical structures of compounds with their biological activities. For a series of researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govnih.govtetrazine derivatives, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand their antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov

These models yielded high cross-validated (q²) and conventional (r²) correlation coefficients, indicating good predictive ability. nih.gov The contour maps generated from these analyses provide insights into how different structural features (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields) of the molecules influence their biological activity. This information is invaluable for guiding the rational design of new derivatives with enhanced potency. nih.govnih.gov

Table 2: Statistical Results of 3D-QSAR Models for researchgate.netnih.govnih.govTriazolo[4,3-b] researchgate.netnih.govnih.govnih.govtetrazine Derivatives
Modelq² (Cross-validated)r² (Non-cross-validated)F valueStandard Error of Estimate (SEE)Number of Components
CoMFA0.7160.985585.3370.1065
CoMSIA0.7230.976363.6710.1376

Source: Data derived from studies on antiproliferative activity against MCF-7 cells. nih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of conformational changes over time. For related heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, MD simulations have been used to study their complexes with the SARS-CoV-2 main protease. nih.gov These simulations, often run for nanoseconds, can confirm the stability of the interactions predicted by molecular docking. nih.gov Key metrics such as the root mean square deviation (RMSD) of the protein and ligand, root mean square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) are analyzed to ensure the complex remains stable. nih.gov Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations are employed to estimate the binding free energies, offering a more quantitative prediction of affinity. pensoft.net Such studies on researchgate.netnih.govnih.govtriazolo[1,5-b] researchgate.netnih.govnih.govtriazine would be instrumental in validating docking poses and accurately predicting their binding affinities.

Exploration of Biological Research Applications Of 1 2 3 Triazolo 1,5 B 1 2 3 Triazine Based Scaffolds

Design as Purine (B94841) Mimics and Antimetabolites in Biological Systems

The structural analogy between azolo-annulated azines and purines has established them as a compelling class of purine isosteres. nih.gov This similarity allows them to function as antimetabolites, interfering with the metabolic pathways of natural purines like adenosine (B11128) and guanine. The high nitrogen content of these scaffolds creates additional opportunities for non-covalent interactions with various biological targets. nih.gov Specifically, the arrangement of nitrogen atoms in isomers like nih.govnih.govmdpi.comtriazolo[1,5-b] nih.govnih.govmdpi.comnih.govtetrazines is noted to be closer to that of purine derivatives, making them of particular interest for biological activity research. researchgate.net

The nih.govnih.govmdpi.comtriazolo[1,5-a] nih.govnih.govnih.govtriazine system is also considered a "5-azapurine" due to the replacement of a carbon atom at the C5 position with a nitrogen atom. This close structural resemblance enables these compounds to interfere with the biological effects of purines. For instance, derivatives of 5-amino-1,2,4-triazolo[1,5-a] nih.govnih.govnih.govtriazine have been identified as effective and selective inhibitors of adenosine receptors.

Enzyme Inhibition Research

The versatility of the triazolotriazine scaffold has been extensively leveraged in the design of inhibitors for a broad spectrum of enzymes, playing a crucial role in understanding enzyme function and developing potential therapeutic agents.

Kinase inhibition is a highly successful approach in targeted therapy research. Fused heterocyclic systems, including pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine, are integral components of several kinase inhibitors. nih.gov

c-Met, EGFR, and VEGFR-2: Derivatives of the pyrrolo[1,2-f] nih.govnih.govmdpi.comtriazine scaffold have been synthesized as inhibitors of c-Met and VEGFR-2. One such compound demonstrated IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM against c-Met and VEGFR-2, respectively. nih.gov Furthermore, a series of thiomethylpyridine-linked triazolotriazines were synthesized and evaluated as c-Met kinase inhibitors, with all target compounds displaying IC50 values in the range of 3.9–11.1 nM. reading.ac.uk In another study, a 6-(4-bromophenyl)-3-((4-methoxybenzyl)thio)- nih.govnih.govmdpi.comtriazolo[4,3-b] nih.govnih.govmdpi.comtriazine derivative was identified as having promising anti-proliferative activity, with molecular docking studies suggesting interactions with both VEGFR2 and c-Met kinases.

BTK and CK1δ: Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamides have been investigated as inhibitors of Bruton's tyrosine kinase (BTK). mdpi.commdpi.com One compound, MM129, was found to suppress cell viability through BTK inhibition. mdpi.com Additionally, other nih.govnih.govmdpi.comtriazolo[4,3-a]azine derivatives have been noted for their potential in treating neurodegenerative diseases, with one compound being an inhibitor of CK1δ. urfu.ru

IGF-1R: A 2,4-disubstituted pyrrolo-[1,2-f] nih.govnih.govmdpi.comtriazine, BMS-754807, was discovered as a potent inhibitor of IGF-1R with an IC50 of 2 nM. nih.gov This compound also showed high selectivity and nanomolar potency in cell lines. nih.gov

Table 1: Kinase Inhibition by nih.govnih.govmdpi.comTriazolo[1,5-b] nih.govnih.govmdpi.comtriazine-Based Scaffolds
Compound/Scaffold TypeTarget KinaseIC50 Value
Pyrrolo[1,2-f] nih.govnih.govmdpi.comtriazine derivativec-Met2.3 ± 0.1 nM
Pyrrolo[1,2-f] nih.govnih.govmdpi.comtriazine derivativeVEGFR-25.0 ± 0.5 nM
Thiomethylpyridine-linked triazolotriazinesc-Met3.9–11.1 nM
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamide (MM129)BTKNot specified
2,4-disubstituted pyrrolo-[1,2-f] nih.govnih.govmdpi.comtriazine (BMS-754807)IGF-1R2 nM

The inhibitory activity of triazolotriazine derivatives extends beyond kinases to other important enzyme families.

Thymidine (B127349) Phosphorylase: A series of 1,2,4-triazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives have been synthesized and evaluated for their in vitro thymidine phosphorylase (TP) inhibitory potential. nih.gov Compounds with a keto group at C7 and a thioketo group at C5 showed varying degrees of TP inhibitory activity, comparable to the positive control, 7-deazaxanthine (IC50 = 42.63 μM). nih.govnih.gov Kinetic studies revealed that one of the potent compounds behaved as a mixed-type inhibitor. nih.gov

Xanthine (B1682287) Oxidase: The structural similarity of the 1,2,4-triazolo[1,5-a] nih.govnih.govnih.govtriazine nucleus to purines like xanthine allows these compounds to inhibit xanthine oxidase. Additionally, novel 1,2,4-triazole (B32235) derivatives have been identified as potent xanthine oxidase inhibitors, with one compound showing an IC50 value of 0.20 nM. nih.gov Another class, 3-substituted 5-(4-pyridyl)-1,2,4-triazoles, has also been investigated as xanthine oxidase inhibitors. nih.govresearchgate.net

Carbonic Anhydrase: Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their inhibitory efficacy against human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These compounds showed effective inhibition against tumor-associated isoforms hCA IX and XII with considerable selectivity over off-target hCA I/II. nih.govnih.gov

Table 2: Inhibition of Other Enzymes by Triazole-Based Scaffolds
Compound/Scaffold TypeTarget EnzymeIC50/Activity
1,2,4-Triazolo[1,5-a] nih.govnih.govnih.govtriazine derivativeThymidine PhosphorylaseComparable to 7-deazaxanthine (IC50 = 42.63 μM) nih.govnih.gov
1,2,4-Triazole derivativeXanthine Oxidase0.20 nM nih.gov
1,2,4-Triazole derivativeCarbonic Anhydrase (hCA IX, XII)Effective and selective inhibition nih.govnih.gov

Receptor Ligand Research

The purine-like structure of triazolotriazines makes them suitable candidates for interacting with purinergic receptors, such as adenosine receptors.

Adenosine Receptors: A series of 5,7-disubstituted- nih.govnih.govmdpi.comtriazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives have been synthesized and pharmacologically characterized as adenosine receptor (AR) antagonists. The binding profiles of these analogues were found to be dependent on the substitutions at the C5 and N7 positions. For instance, compounds with a free amino group at the 7-position showed good affinity for the rat A2A AR. The introduction of a phenylcarbamoyl moiety at the N7 position slightly increased the affinity at the human A3 AR.

Modulation of Key Cellular Pathways

Derivatives of the triazolotriazine scaffold have been shown to modulate critical cellular pathways, highlighting their potential as tools for studying cell biology.

Tubulin Polymerization: A novel series of nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines possessing 3,4,5-trimethoxyphenyl groups have been identified as potent antitubulin agents. nih.gov One of the most active analogues, compound 26, inhibited the growth of HeLa and A549 cell lines with IC50 values of 0.75 and 1.02 μM, respectively. nih.gov This compound was found to induce cell cycle arrest in the G2/M phase and dramatically affect cell morphology and microtubule networks. nih.gov Another compound from this series exhibited potent anti-tubulin activity with an IC50 value of 9.90 μM, and molecular docking studies indicated that it occupies the colchicine-binding site of tubulin. nih.gov Further research has identified other 2-anilino triazolopyrimidines as potent inhibitors of tubulin polymerization, with one derivative showing an IC50 of 0.45 µM. mdpi.com

AKT-mTOR Pathway: Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamides have been shown to modulate the AKT-mTOR pathway. mdpi.com Research on one such compound, MM129, indicated that its antitumor activity could be related to a decrease in the expression of AKT and mammalian target of rapamycin (B549165) (mTOR). mdpi.com Another study on a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine derivative showed that it leads to a decrease in the number of cells with active mTOR. nih.gov Furthermore, 1,2,4-triazine (B1199460) derivatives bearing arylidene-hydrazinyl moieties have been designed as potential mTOR inhibitors, with some compounds exhibiting good cytotoxic activity in the low micromolar range. nih.gov

Development of Chemical Biology Tools and Research Probes

While not always explicitly designed as such, the potent and often selective nature of nih.govnih.govmdpi.comtriazolo[1,5-b] nih.govnih.govmdpi.comtriazine-based compounds makes them valuable as chemical biology tools and research probes. Their ability to inhibit specific enzymes or block receptor signaling allows researchers to dissect complex biological pathways. For example, the selective kinase inhibitors derived from this scaffold can be used to probe the specific roles of kinases like c-Met or BTK in cellular signaling and disease models. Similarly, the tubulin polymerization inhibitors serve as powerful tools to study microtubule dynamics and their role in cell division and trafficking. The development of derivatives with photoreactive groups or fluorescent tags could further enhance their utility as probes for target identification and visualization within cellular systems.

Future Prospects and Unaddressed Research Frontiers For 1 2 3 Triazolo 1,5 B 1 2 3 Triazine

Discovery of Novel Reactivity Patterns and Synthetic Transformations

A fundamental step towards unlocking the potential of thetriazolo[1,5-b]triazine scaffold is the development of diverse and efficient synthetic methodologies. Currently, dedicated synthetic routes for this specific isomer are not widely reported. Future research should focus on establishing novel reactivity patterns and synthetic transformations.

Exploration in this area could include:

Novel Cyclization Strategies: Investigating new precursor molecules and cyclization conditions to afford thetriazolo[1,5-b]triazine core with high yield and regioselectivity.

Post-Synthetic Modification: Once the core is synthesized, exploring its reactivity towards various reagents will be crucial. This includes electrophilic and nucleophilic substitution, oxidation, reduction, and metal-catalyzed cross-coupling reactions to generate a library of derivatives.

Comparative Reactivity Studies: A comparative analysis of the reactivity of thetriazolo[1,5-b]triazine core with its other isomers, such as the [4,3-b] and [1,5-a] systems, would provide valuable insights into the electronic properties and stability of this particular arrangement of nitrogen atoms. For instance, studies on the relatedtriazolo[1,5-b]tetrazine system have shown that it can be readily modified at the C(3) position through reactions with aliphatic alcohols and amines. Similar investigations on thetriazolo[1,5-b]triazine core are a logical next step.

Advanced Computational Design for Highly Selective Modulators

The application of computational chemistry is a powerful tool in modern drug discovery and materials science. For thetriazolo[1,5-b]triazine scaffold, advanced computational design represents a significant and largely unexplored frontier.

Future computational studies could focus on:

Target Identification: Utilizing in silico screening methods to identify potential biological targets for which thetriazolo[1,5-b]triazine scaffold may have a high binding affinity.

Structure-Based Drug Design: Once potential targets are identified, molecular docking and molecular dynamics simulations can be employed to design derivatives with enhanced selectivity and potency. This approach has been successfully used for other triazolo-triazine isomers to develop potential anticancer agents.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, helping to prioritize the synthesis of compounds with favorable drug-like characteristics.

Exploration of Polypharmacology and Multi-Target Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to a growing interest in polypharmacology—the design of single chemical entities that can modulate multiple biological targets. The nitrogen-rich core oftriazolo[1,5-b]triazine provides a versatile scaffold for the development of multi-target agents.

Unaddressed research in this area includes:

Kinase Inhibitor Profiling: Many triazolo-azine derivatives have shown activity as kinase inhibitors. A broad screening oftriazolo[1,5-b]triazine derivatives against a panel of kinases could reveal multi-target inhibition profiles relevant to cancer therapy.

Designing for Synergistic Effects: Computational and experimental approaches could be combined to design derivatives that inhibit two or more targets in a disease pathway, potentially leading to synergistic therapeutic effects and overcoming drug resistance. Research on other fused triazole systems has identified compounds with dual inhibitory activity, for example, against VEGFR2 and c-Met kinases.

Exploration in Neurodegenerative Diseases: The structural features of this scaffold could be exploited to design molecules that target multiple aspects of neurodegenerative diseases, such as protein aggregation, oxidative stress, and neuroinflammation.

Development of Robust Structure-Function Relationships

A systematic understanding of how structural modifications to thetriazolo[1,5-b]triazine core affect its biological activity is essential for rational drug design. The development of robust structure-function relationships (SFR) is a key unaddressed research frontier.

Key aspects to be explored include:

Systematic Derivatization: Synthesizing a library of derivatives with systematic variations in substituents at different positions of the heterocyclic core.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once biological data is obtained for a series of derivatives, QSAR models can be developed to correlate specific structural features with biological activity.

Biophysical Characterization: Utilizing techniques such as X-ray crystallography to determine the binding modes of active compounds to their biological targets, providing a structural basis for the observed activity.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of bioactive compounds based on thetriazolo[1,5-b]triazine scaffold, modern drug discovery technologies should be employed.

Future directions in this area involve:

Combinatorial Library Synthesis: Developing solid-phase or solution-phase combinatorial chemistry methods to rapidly generate a large and diverse library oftriazolo[1,5-b]triazine derivatives.

High-Throughput Screening (HTS): Screening the combinatorial library against a wide range of biological targets using HTS assays to identify initial hits for further optimization.

Fragment-Based Drug Discovery: Screening a library of small

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [1,2,4]triazolo[1,5-b][1,2,4]triazine derivatives, and how do reaction conditions influence product purity?

  • Methodology : Key methods include oxidative cyclization of amidine precursors (e.g., using NaOCl or MnO₂) and nucleophilic substitution reactions. For example, derivatives with keto (C=O) or thioketo (C=S) groups at specific positions (C5/C7) are synthesized via ammonia-saturated ethanol or KOH-mediated heating . Microwave-assisted synthesis accelerates reactions (e.g., imidazo-triazine derivatives) with improved yields compared to conventional heating .
  • Critical parameters : Reaction time, solvent polarity, and stoichiometry of substituents (e.g., phenoxy, alkylthio) directly affect regioselectivity and crystallinity. Melting points (260–305°C) and NMR/IR spectroscopy validate structural integrity .

Q. How are this compound derivatives structurally characterized to confirm regiochemistry?

  • Analytical workflow :

1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., δ 7.29–7.42 for aromatic protons in phenoxy derivatives) .

X-ray crystallography : Resolves nitrogen atom arrangement in the fused triazine-triazole core, critical for purine isostere comparisons .

Mass spectrometry : Confirms molecular ion peaks (e.g., C₁₄H₁₄N₈O₂Cl₂ derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can substituent optimization at C5/C7 positions enhance biological activity, and what computational tools guide this process?

  • Structure-activity relationship (SAR) :

  • C5 modifications : Thioketo (C=S) groups increase thymidine phosphorylase inhibition (IC₅₀ < 1 µM), while phenoxy groups improve adenosine A2a receptor antagonism (Ki ~10 nM) .
  • C7 modifications : Amino or alkylthio groups enhance antifungal activity against Trichophyton spp. (MIC 2–8 µg/mL) via hydrophobic interactions with fungal kinase targets .
    • Computational methods : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to human A3 adenosine receptors (hA3AR) or dermatophyte enzymes. Density functional theory (DFT) calculates electrostatic potentials to prioritize electrophilic sites .

Q. What experimental strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Case study : A pyrazolo-triazine derivative (MM-129) showed potent in vitro activity against colon cancer cells (IC₅₀ 0.8 µM) but limited efficacy in zebrafish xenografts.

  • Resolution : Pharmacokinetic profiling revealed poor blood-brain barrier penetration. Structural tweaks (e.g., adding sulfonamide groups) improved bioavailability (oral rat bioavailability up to 89%) .
    • Validation assays : Combine Mosmann’s colorimetric cytotoxicity assay (in vitro) with transgenic zebrafish models (in vivo) to assess tumor regression and off-target effects .

Q. Why do some this compound isomers lack fungistatic activity despite structural similarity to active analogs?

  • Key finding : Isomeric [1,2,4]triazolo[4,3-b]tetrazines showed no antifungal activity, while [1,2,4]triazolo[1,5-b]tetrazines inhibited dermatophytes (MIC 4 µg/mL).

  • Mechanistic insight : Nitrogen atom proximity in the triazine ring mimics purine’s H-bonding pattern, which is disrupted in inactive isomers .
    • Experimental design : Comparative crystallography and isosteric replacement studies (e.g., replacing triazine with pyrimidine) validate target engagement .

Methodological Resources

  • Antifungal testing : Follow CLSI guidelines using Microsporum and Epidermophyton strains, with terbinafine as a positive control .
  • Receptor binding assays : Radioligand displacement (³H-ZM241385 for adenosine A2a) with membrane preparations from HEK293 cells .
  • Data interpretation : Use Schrödinger’s Maestro for binding pose visualization and PyMOL for structural overlays with purine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.